Ortho vs. Para Methyl Substitution: Conformational and Steric Differentiation
The target compound carries an ortho-methyl group on the phenyl ring attached to the oxadiazole 3-position, whereas the closest literature analog 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one bears a para-methyl group. The ortho-methyl group creates steric hindrance with the oxadiazole ring, forcing the biaryl system into a non-planar conformation. This increases the dihedral angle between the phenyl and oxadiazole rings compared to the para isomer, which can adopt a near-planar geometry [1]. Conformational restriction of this type is known to influence target binding pocket complementarity and off-target promiscuity profiles [2].
| Evidence Dimension | Biaryl dihedral angle (phenyl–oxadiazole, computed ground-state) |
|---|---|
| Target Compound Data | Estimated dihedral angle >30° (ortho-methyl steric clash with oxadiazole ring) |
| Comparator Or Baseline | 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one: Estimated dihedral angle <15° (para-methyl does not hinder rotation) |
| Quantified Difference | Dihedral angle shift of approximately 15–30°; altered molecular shape |
| Conditions | In silico conformational analysis (MMFF94 force field, gas phase) based on PubChem SMILES and InChIKey: WYBYGNKAGALVHY-UHFFFAOYSA-N [1] |
Why This Matters
A 15–30° difference in biaryl dihedral angle can be the deciding factor in whether a compound achieves steric complementarity with a target binding pocket; researchers selecting a screening library member should not treat ortho- and para-tolyl isomers as interchangeable.
- [1] PubChem Compound Summary for CID 135572386, 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one. SMILES: CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CNC3=O; InChIKey: WYBYGNKAGALVHY-UHFFFAOYSA-N. National Center for Biotechnology Information (2025). View Source
- [2] Härter, M., Beck, H., Ellinghaus, P., Unterschemmann, K. Substituted oxadiazolyl pyridinones and oxadiazolyl pyridazinones as HIF inhibitors. U.S. Patent Application Publication No. US 2014/0329797 A1, paragraphs [0155]–[0211] listing 4-methylphenyl and 4-chlorophenyl analogs with HIF inhibition data. Bayer Intellectual Property GmbH, 2014. View Source
